molecular formula C9H11ClN2 B6252913 2-amino-2-(2-methylphenyl)acetonitrile hydrochloride CAS No. 348143-66-8

2-amino-2-(2-methylphenyl)acetonitrile hydrochloride

Cat. No.: B6252913
CAS No.: 348143-66-8
M. Wt: 182.65 g/mol
InChI Key: OHURLUHBCFVADA-UHFFFAOYSA-N
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Description

2-amino-2-(2-methylphenyl)acetonitrile hydrochloride is an organic compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-methylphenyl)acetonitrile hydrochloride typically involves the reaction of 2-methylbenzyl cyanide with ammonia in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-methylphenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-amino-2-(2-methylphenyl)acetonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(2-methylphenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-phenylacetonitrile hydrochloride
  • 2-amino-2-(4-methylphenyl)acetonitrile hydrochloride
  • 2-amino-2-(3-methylphenyl)acetonitrile hydrochloride

Uniqueness

2-amino-2-(2-methylphenyl)acetonitrile hydrochloride is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

348143-66-8

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

2-amino-2-(2-methylphenyl)acetonitrile;hydrochloride

InChI

InChI=1S/C9H10N2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10;/h2-5,9H,11H2,1H3;1H

InChI Key

OHURLUHBCFVADA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C#N)N.Cl

Purity

95

Origin of Product

United States

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